

A Technical Guide to Fmoc-Homoarginine-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-homoarg-OH*

Cat. No.: B613423

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -Fmoc-L-homoarginine (**Fmoc-homoarg-OH**), a key building block in peptide synthesis. This document details its chemical properties, its application in solid-phase peptide synthesis (SPPS), and the biological significance of incorporating homoarginine into peptides.

Core Properties of Fmoc-Homoarginine Derivatives

Fmoc-homoarginine is commercially available in both its unprotected and side-chain protected forms. The choice of derivative is critical for successful peptide synthesis.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Fmoc-L-homoarginine-OH	776277-76-0	C22H26N4O4	410.5
Fmoc-L-homoarginine(Pbf)-OH	1159680-21-3	C35H42N4O7S	662.80

Data sourced from multiple chemical suppliers and databases.

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard protecting group for the guanidino function of arginine and its analogs during Fmoc-based solid-phase peptide synthesis.^[1] It prevents unwanted side reactions during the coupling steps and is readily removed during the final cleavage of the peptide from the resin.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-homoarginine-OH, primarily in its Pbf-protected form, is a valuable reagent for the incorporation of homoarginine residues into synthetic peptides.^[2] The additional methylene group in the side chain of homoarginine, compared to arginine, can subtly alter the structural and functional properties of the resulting peptide.

Experimental Protocol: Standard Fmoc-SPPS Cycle

The following is a generalized protocol for the incorporation of a Fmoc-protected amino acid, such as Fmoc-homoarg(Pbf)-OH, into a peptide chain using a manual or automated peptide synthesizer.

1. Resin Preparation:

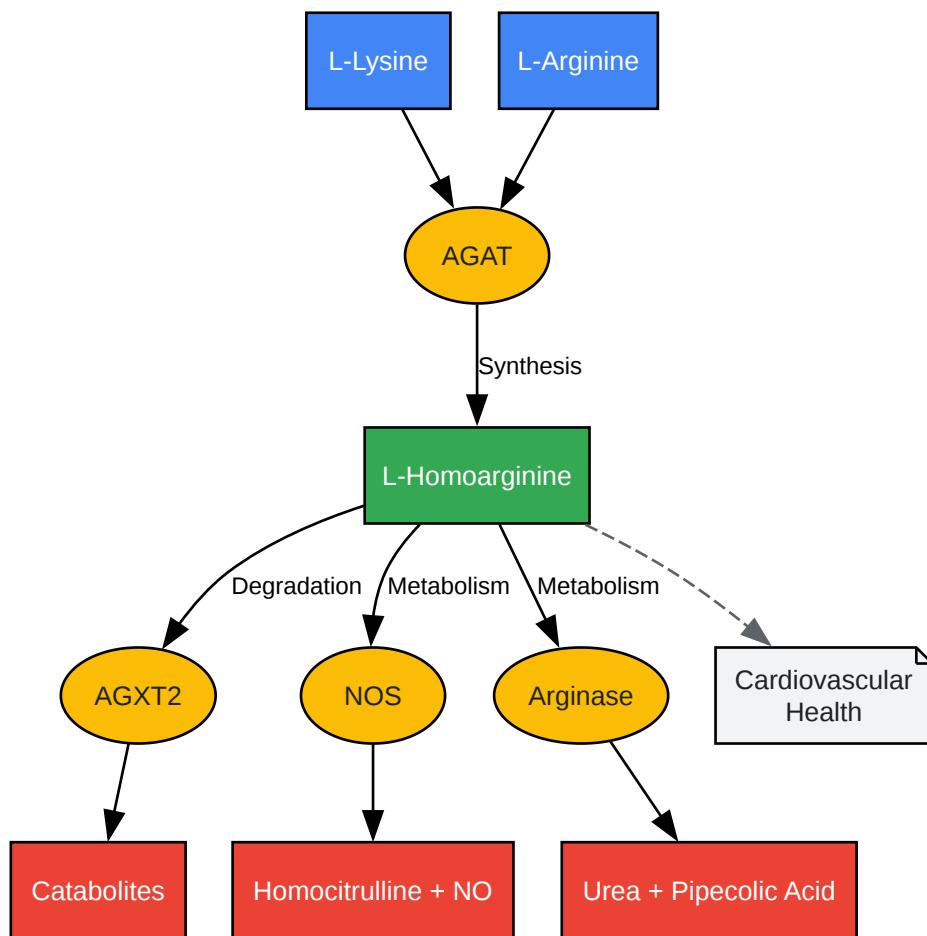
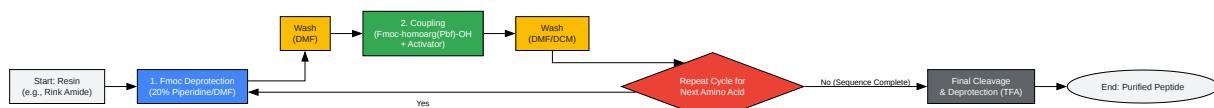
- Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).
- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM).^[3]

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 3 minutes followed by a second treatment of 10-20 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.^{[3][4]}
- Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.^[5]

3. Amino Acid Coupling:

- In a separate vessel, activate the Fmoc-amino acid (e.g., Fmoc-homoarg(Pbf)-OH) (typically 1.5-5 equivalents) with a coupling reagent. Common coupling reagents include:
 - HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a base like N,N-diisopropylethylamine (DIPEA).[\[4\]](#)
 - DIC (N,N'-Diisopropylcarbodiimide) with an additive like OxymaPure.[\[6\]](#)
- Add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.[\[3\]](#) The progress can be monitored using a colorimetric test like the Kaiser test to check for the presence of free primary amines.
- Wash the resin extensively with DMF and DCM.



4. Repetition:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Final Deprotection:

- Once the synthesis is complete, wash the peptidyl-resin and dry it.
- Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), to cleave the peptide from the resin and remove the side-chain protecting groups (like Pbf).[\[6\]](#)
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Fmoc-SPPS

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to Fmoc-Homoarginine-OH: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613423#fmoc-homoarg-oh-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com